

# Parp1-IN-14: A Technical Guide to Chemical Properties and Stability

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical properties and stability of **Parp1-IN-14**, a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). The information herein is intended to support researchers and drug development professionals in their work with this compound.

## **Core Chemical Properties**

A summary of the key chemical identifiers and properties of **Parp1-IN-14** is presented below.



Property	Value	Source
IUPAC Name	4-(4-fluoro-3-(phthalazin- 1(2H)-one-4- carbonyl)benzyl)-8-(4- methoxy-2-methylphenyl)-6- methyl-7,8-dihydro-[1][2] [3]triazolo[4,3-b]pyridazine	N/A
CAS Number	2098639-70-2	[2][4][5][6]
Molecular Formula	C28H24FN7O3	[2]
Molecular Weight	525.53 g/mol	[2]
SMILES	O=C1NN=C(CC2=CC=C(F)C( C(N3CC4=NN=C(C5=NC(OC) =CC=C5)N4C(C)C3)=O)=C2)C 6=C1C=CC=C6	[2][5][6]

# Solubility and Stability Solubility

**Parp1-IN-14** is reported to be soluble in dimethyl sulfoxide (DMSO).[7] For other solvents, it is recommended to test solubility with a small amount of the compound before preparing larger quantities.[3]

### **Storage and Stability**

For optimal stability, it is recommended to store **Parp1-IN-14** under the conditions specified in the Certificate of Analysis provided by the supplier. Typically, solid compounds are stable at room temperature for a short period during shipping. For long-term storage, keeping the compound at -20°C or -80°C is advisable. It is important to avoid repeated freeze-thaw cycles of stock solutions.

## **Experimental Protocols**

The following sections outline detailed methodologies for key experiments related to the characterization of **Parp1-IN-14**.



## Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol describes a standard method for determining the thermodynamic solubility of a compound in an aqueous buffer.

- Materials:
  - Parp1-IN-14
  - Phosphate-buffered saline (PBS), pH 7.4
  - DMSO (for stock solution)
  - Vials with screw caps
  - Orbital shaker/incubator
  - Centrifuge
  - High-performance liquid chromatography (HPLC) system with a suitable column and UV detector
  - Analytical balance
- Procedure:
  - 1. Prepare a stock solution of **Parp1-IN-14** in DMSO at a high concentration (e.g., 10 mM).
  - 2. Add an excess amount of **Parp1-IN-14** (either from the solid compound or by evaporating a known volume of the DMSO stock) to a vial containing a known volume of PBS (e.g., 1 mL). The goal is to have undissolved solid present.
  - 3. Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).
  - 4. Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.



- 5. After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
- 6. Carefully collect an aliquot of the supernatant without disturbing the pellet.
- 7. Dilute the supernatant with a suitable mobile phase for HPLC analysis.
- 8. Prepare a standard curve of **Parp1-IN-14** of known concentrations in the same mobile phase.
- 9. Analyze the diluted supernatant and the standards by HPLC.
- 10. Determine the concentration of **Parp1-IN-14** in the supernatant by comparing its peak area to the standard curve. This concentration represents the aqueous solubility.

## Protocol for Assessing Chemical Stability in Aqueous Buffers

This protocol outlines a method to evaluate the stability of **Parp1-IN-14** in aqueous solutions at different pH values over time.

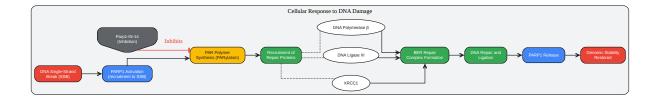
- Materials:
  - Parp1-IN-14
  - Aqueous buffers of different pH values (e.g., pH 4, 7.4, and 9)
  - DMSO (for stock solution)
  - Incubator
  - LC-MS/MS system
  - Quenching solution (e.g., ice-cold acetonitrile)
- Procedure:
  - 1. Prepare a stock solution of **Parp1-IN-14** in DMSO.



- 2. Dilute the stock solution into the different aqueous buffers to a final working concentration (e.g.,  $10 \, \mu M$ ).
- 3. Incubate the solutions at a constant temperature (e.g., 37°C).
- 4. At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot from each buffer solution.
- 5. Immediately quench the reaction by adding the aliquot to a tube containing a known volume of ice-cold acetonitrile to precipitate proteins and stop degradation.
- 6. Centrifuge the quenched samples to remove any precipitate.
- 7. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of Parp1-IN-14.
- 8. Plot the concentration of **Parp1-IN-14** as a function of time for each pH.
- 9. Calculate the half-life (t½) of the compound at each pH to determine its stability.

### PARP1 Signaling in DNA Damage Repair

The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway, a key mechanism for repairing single-strand DNA breaks.





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Caption: PARP1-mediated DNA damage repair pathway.

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